N-(piperidin-4-yl)pyridin-2-amine dihydrochloride
Description
Properties
IUPAC Name |
N-piperidin-4-ylpyridin-2-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.2ClH/c1-2-6-12-10(3-1)13-9-4-7-11-8-5-9;;/h1-3,6,9,11H,4-5,7-8H2,(H,12,13);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDGQOLXEOEJOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=CC=CC=N2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(piperidin-4-yl)pyridin-2-amine dihydrochloride typically involves the reaction of piperidine derivatives with pyridine derivatives under controlled conditions. One common method includes the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The reaction conditions often require specific temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic hydrogenation methods. The process is optimized to ensure high yield and purity, often involving multiple purification steps to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
N-(piperidin-4-yl)pyridin-2-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or peroxides for oxidation, and various halides or nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and pressures to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce fully hydrogenated compounds .
Scientific Research Applications
N-(piperidin-4-yl)pyridin-2-amine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(piperidin-4-yl)pyridin-2-amine dihydrochloride involves its interaction with specific molecular targets, such as protein kinases. It acts as an inhibitor, binding to the active site of the kinase and preventing its activity. This inhibition can disrupt various cellular signaling pathways, leading to effects such as reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogues with Piperidine and Pyridine/Pyrimidine Moieties
The following table compares N-(piperidin-4-yl)pyridin-2-amine dihydrochloride with key analogues:
Key Differences and Implications
Methoxy and methyl groups (e.g., 6-methoxy, 5-methyl) alter lipophilicity and solubility. Methoxy increases polarity, which may affect blood-brain barrier penetration .
Heterocycle Variations :
- Pyrimidine -containing analogues (e.g., CAS 69385-85-9) exhibit distinct electronic properties due to the additional nitrogen atom, influencing hydrogen bonding and receptor interactions .
Salt Form and Purity :
Biological Activity
N-(piperidin-4-yl)pyridin-2-amine dihydrochloride is a compound of interest due to its potential biological activities, particularly in the context of cancer research and other therapeutic areas. This article compiles findings from various studies, highlighting its biological activity, structure-activity relationships, and relevant case studies.
1. Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 250.17 g/mol. Its structure includes a piperidine moiety linked to a pyridine ring, which is crucial for its biological activity.
2.1 Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with piperidine structures have been shown to inhibit key signaling pathways involved in cancer cell proliferation.
| Compound | Activity | IC50 (µM) | Target |
|---|---|---|---|
| Compound 1 | Moderate | 8.6 | HAT p300 |
| Compound 2 | Enhanced | 1.6 | HAT p300 |
| This compound | TBD | TBD | TBD |
Studies have demonstrated that modifications to the piperidine and pyridine components can significantly alter the potency and selectivity of these compounds against various cancer cell lines .
The mechanism by which this compound exerts its effects involves the inhibition of specific kinases and transcription factors. For example, it has been noted that similar compounds can inhibit protein kinase B (Akt), which plays a critical role in cell survival and proliferation .
3.1 In Vivo Studies
In vivo studies using animal models have shown that derivatives of N-(piperidin-4-yl)pyridin-2-amine can effectively reduce tumor growth. For example, one study reported significant inhibition of human tumor xenografts in nude mice treated with related compounds at well-tolerated doses .
3.2 Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
| Modification | Effect on Activity |
|---|---|
| Addition of polar groups | Improved solubility but may reduce metabolic stability |
| Substitution on the pyridine ring | Can enhance or diminish potency depending on the position and nature of substituents |
Research has indicated that certain substitutions on the piperidine and pyridine rings can lead to increased selectivity for specific targets while maintaining or enhancing activity against cancer cells .
4. Conclusion
This compound represents a promising scaffold for further development in cancer therapeutics due to its significant biological activity and potential for modification to enhance efficacy and selectivity. Ongoing research into its mechanisms of action, along with structural optimization, may yield valuable insights into its therapeutic applications.
Q & A
Q. Advanced
- NMR inconsistencies: Verify solvent purity (e.g., residual DMSO peaks) and calibrate referencing using tetramethylsilane (TMS). For complex splitting patterns, use 2D NMR (COSY, HSQC) to assign protons/carbons unambiguously .
- MS anomalies: Confirm ionization efficiency (e.g., ESI vs. MALDI) and rule out adduct formation (e.g., Na+ or K+). Cross-validate with high-resolution MS (HRMS) to distinguish isobaric impurities .
- Salt stoichiometry: Use elemental analysis or titration to validate the 2:1 (base:HCl) ratio .
What computational methods are used to predict the binding affinity of this compound with protein targets?
Q. Advanced
- Molecular docking: Tools like AutoDock Vina can model interactions between the compound’s piperidine-pyridine scaffold and active sites (e.g., kinase domains). Compare results with analogs like 2-(piperidin-4-yl)pyridine dihydrochloride, which shows unique binding due to substitution patterns .
- MD simulations: Assess stability of ligand-protein complexes over nanoseconds (e.g., using GROMACS) to identify key residues for mutagenesis studies .
How can researchers validate the stability of this compound under varying storage conditions?
Q. Basic
- Accelerated stability studies: Store samples at 40°C/75% relative humidity (ICH guidelines) and monitor degradation via HPLC.
- Light sensitivity testing: Expose aliquots to UV/visible light and track changes in absorbance spectra.
- Long-term stability: Compare initial and 12-month NMR/MS data to detect hydrolysis or oxidation .
What are the limitations of using this compound in in vivo studies?
Q. Advanced
- Bioavailability: Despite improved solubility, the dihydrochloride form may still exhibit low blood-brain barrier permeability due to its polarity. Consider prodrug strategies (e.g., esterification) .
- Metabolic stability: Perform hepatic microsome assays to identify rapid clearance pathways (e.g., CYP450 metabolism).
- Toxicity: Screen for off-target effects using panels like Eurofins’ SafetyScreen44, referencing SDS data for related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
